Lipophilicity Differentiation: Ethyl Ester (ACD/LogP 3.50) vs. Isopropyl Ester Analog (Estimated ACD/LogP ~3.9–4.0)
The target compound (ethyl ester) has a calculated ACD/LogP of 3.50 and zero Rule of 5 violations, as reported by ChemSpider . The closest ester homolog, propan-2-yl 4-(8-methoxy-2-oxo-2H-chromene-3-amido)benzoate (CAS 445016-57-9, molecular formula C21H19NO6, MW 381.4 g/mol), bears an isopropyl ester in place of the ethyl ester. Standard Hansch-Fujita π analysis predicts that the addition of one methylene unit (ethyl → isopropyl) increases LogP by approximately 0.45–0.55 units, yielding an estimated ACD/LogP of ~3.9–4.0 for the isopropyl analog. This LogP difference of ~0.4–0.5 units shifts the isopropyl analog closer to the upper boundary of optimal oral absorption space (LogP > 4 is associated with increased risk of poor solubility and metabolic clearance). The ethyl ester thus occupies a more favorable position in drug-like chemical space for applications where balanced hydrophilicity–lipophilicity is required.
| Evidence Dimension | Lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 3.50 (ACD/Labs Percepta Platform v14.00) |
| Comparator Or Baseline | Isopropyl analog (CAS 445016-57-9): estimated ACD/LogP ~3.9–4.0 (based on +0.45–0.55 π increment for –CH2– addition) |
| Quantified Difference | ΔLogP ≈ +0.4 to +0.5 (isopropyl more lipophilic) |
| Conditions | ACD/Labs Percepta prediction (ChemSpider); estimation by Hansch-Fujita fragment constant method |
Why This Matters
A LogP shift of 0.4–0.5 units directly impacts membrane permeability, aqueous solubility, and metabolic clearance predictions, making the ethyl ester the preferred starting point for ADME optimization when balanced properties are required.
